2-Amino-2-methylpropanol-d6

Description

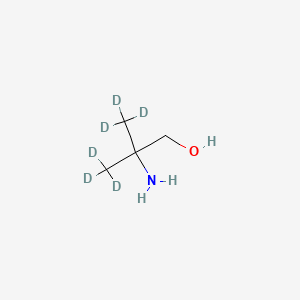

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTVGIZVANVGBH-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675589 | |

| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51805-95-9 | |

| Record name | 2-Amino-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-methylpropanol-d6: Properties, Synthesis, and Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotopically Labeled Compounds in Modern Research

In the landscape of pharmaceutical and biomedical research, precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds have emerged as indispensable tools, particularly in quantitative bioanalysis. 2-Amino-2-methylpropanol-d6, a deuterated analog of 2-amino-2-methylpropanol, exemplifies the utility of such compounds. Its near-identical physicochemical properties to its non-deuterated counterpart, coupled with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based assays. This guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a focus on its role in enhancing the robustness and reliability of pharmacokinetic and drug metabolism studies.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium atoms in this compound results in a nominal increase in molecular weight without significantly altering its chemical reactivity or physical behavior under typical analytical conditions.[1] This subtle yet critical difference is the cornerstone of its application as an internal standard. While extensive experimental data for the deuterated form is not as widely published as for its non-deuterated analog, the following table summarizes the key physical properties. It is generally accepted that the boiling point, density, and flash point of the d6 variant will be very similar to the non-deuterated form.

| Property | This compound | 2-Amino-2-methyl-1-propanol (Non-deuterated) |

| CAS Number | 51805-95-9[2] | 124-68-5[3] |

| Molecular Formula | C₄H₅D₆NO[2] | C₄H₁₁NO[3] |

| Molecular Weight | 95.17 g/mol [2] | 89.14 g/mol [3] |

| Melting Point | 83-86 °C[4] | 30.5 °C[5] |

| Boiling Point | Not explicitly found, expected to be ~163-165 °C | 163-164 °C at 1013 hPa[5] |

| Density | Not explicitly found, expected to be ~0.935 g/cm³ | ~0.938 g/cm³ at 20°C[6] |

| Flash Point | Not explicitly found, expected to be ~67-78 °C | 153°F (~67.2°C)[3] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol[2] | Miscible with water; soluble in alcohols[7] |

| Appearance | White crystalline solid (typical) | Clear, light-colored liquid or crystalline mass[3][7] |

Note: The physical state (solid or liquid) at room temperature can vary depending on purity and ambient conditions, especially for the non-deuterated form which has a melting point close to room temperature.

Synthesis of this compound

The synthesis of this compound generally follows the established routes for its non-deuterated counterpart, employing deuterated starting materials. A common industrial method for producing 2-amino-2-methyl-1-propanol involves the reaction of 2-nitropropane with formaldehyde, followed by reduction of the nitro group.[8] For the deuterated analog, this would involve starting with deuterated 2-nitropropane and deuterated formaldehyde.

Another feasible route involves the hydrogenolysis and reduction of a deuterated α-aminoisobutyric acid alkyl ester in the presence of a metal catalyst.[9]

A representative synthetic scheme is illustrated below:

Sources

- 1. LC-MS Amino Acid Analysis | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gcms.cz [gcms.cz]

- 4. lcms.cz [lcms.cz]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 8. scispace.com [scispace.com]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

2-Amino-2-methylpropanol-d6 isotopic purity

An In-depth Technical Guide to the Isotopic Purity of 2-Amino-2-methylpropanol-d6

Abstract

This technical guide provides a comprehensive examination of the synthesis and analytical validation of this compound (AMP-d6), with a core focus on the determination of its isotopic purity. Designed for researchers, scientists, and drug development professionals, this document delves into the critical importance of isotopic enrichment in applications ranging from metabolic studies to its use as an internal standard in mass spectrometry. We will explore the primary analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—presenting them as a synergistic, self-validating system for the definitive characterization of deuterated compounds. This guide explains the causality behind experimental choices, provides field-proven protocols, and is grounded in authoritative references to ensure scientific integrity and practical utility.

Introduction: The Significance of Deuterium Labeling and Isotopic Purity

2-Amino-2-methylpropanol (AMP) is a versatile organic compound utilized in diverse applications, including the preparation of buffer solutions, the synthesis of pharmaceuticals, and as a neutralizing agent in cosmetics and coatings.[1][2][3][4] The deuterated analogue, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as an invaluable tool in modern research and development.

The incorporation of stable heavy isotopes like deuterium into drug molecules has become a critical strategy in drug development.[5] This is primarily for two reasons:

-

Internal Standards: In quantitative analysis using mass spectrometry (GC-MS or LC-MS), isotopically labeled compounds like AMP-d6 are the gold standard for internal standards.[5][6] Since their chemical and physical properties are nearly identical to the non-labeled analyte, they co-elute and ionize similarly, correcting for variations in sample preparation and instrument response. The mass difference allows for their distinct detection.

-

Pharmacokinetic and Metabolic Studies: Deuteration can alter the metabolic profile of a drug, often by slowing the rate of metabolic reactions that involve breaking a carbon-hydrogen bond (the "kinetic isotope effect"). This can lead to improved pharmacokinetic properties, reduced toxicity, and enhanced efficacy.[6][7]

For these applications to yield reliable and reproducible data, the isotopic purity of the deuterated compound is paramount. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. Impurities, in this context, include not only unrelated chemical substances but also isotopologues—molecules of the same compound with fewer than the desired number of deuterium atoms (e.g., d0 to d5 species in a d6-labeled compound). These impurities can interfere with quantitative assays and confound the interpretation of metabolic data.

Synthetic Pathways: The Origin of Isotopic Distribution

The final isotopic purity of this compound is a direct consequence of its synthetic route. While multiple pathways exist, a common strategy involves building the molecule from deuterated precursors. This approach provides greater control over the location and extent of deuterium incorporation compared to simple hydrogen-deuterium (H-D) exchange on the final molecule.[8]

A plausible synthesis, adapted from established industrial processes for the non-deuterated analogue, illustrates this principle.[9][10]

Caption: A plausible synthetic workflow for this compound.

Causality of Experimental Choices:

-

Starting Materials: The synthesis begins with highly enriched starting materials like Acetone-d6 and Paraformaldehyde-d2. The isotopic purity of these precursors establishes the maximum possible purity for the final product.

-

Reaction Conditions: The reduction of the nitro intermediate to the final amine is performed using deuterium gas (D₂) and a catalyst such as Palladium on carbon (Pd/C).[9] Using D₂ instead of H₂ prevents the unintentional back-exchange of deuterium for hydrogen at labile sites, thereby preserving the isotopic enrichment.

A Dual-Pillar Approach to Purity Validation: NMR and Mass Spectrometry

A single analytical technique is often insufficient to fully characterize isotopic purity. A robust, self-validating system employs a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7][11] NMR confirms the structural integrity and the specific positions of the deuterium labels, while MS provides a precise measurement of the distribution of all isotopologues.

Sources

- 1. News - 2-Amino-2-methyl-1-propanol [ptgchemical.com]

- 2. dataintelo.com [dataintelo.com]

- 3. Applications of 2-Amino-2-methyl-1-propanol_Chemicalbook [chemicalbook.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-2-methylpropanol-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Amino-2-methylpropanol-d6 (CAS #: 51805-95-9), a deuterated analog of the versatile organic compound 2-Amino-2-methylpropanol. The incorporation of six deuterium atoms into the methyl groups significantly alters its spectroscopic properties, making it an invaluable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and in mechanistic studies of drug metabolism. This guide will delve into the detailed structural elucidation of this isotopically labeled compound, supported by an exploration of its synthesis, spectroscopic characterization, and practical applications, thereby providing a vital resource for professionals in the fields of analytical chemistry, pharmacology, and drug discovery.

Introduction: The Significance of Deuterated Analogs in Scientific Research

Isotopically labeled compounds, particularly those substituted with deuterium, play a pivotal role in modern scientific investigation. The replacement of protium (¹H) with deuterium (²H or D) introduces a stable, non-radioactive label that minimally alters the chemical properties of a molecule while significantly impacting its mass and spectroscopic characteristics. This unique feature makes deuterated compounds, such as this compound, powerful tools for:

-

Quantitative Bioanalysis: Used as internal standards in mass spectrometry to correct for analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise quantification of the non-deuterated analyte in complex biological matrices.[1]

-

Mechanistic Studies: Elucidating reaction mechanisms and metabolic pathways by tracing the fate of the labeled molecule.

-

Pharmacokinetic and Drug Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. The deuterium substitution can sometimes lead to a "kinetic isotope effect," slowing down metabolic processes and allowing for a more detailed study of metabolic pathways.

2-Amino-2-methylpropanol, the parent compound, is a widely used chemical intermediate and buffering agent. Its deuterated counterpart, with deuterium atoms on both methyl groups, offers the aforementioned advantages for rigorous scientific inquiry.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₅D₆NO, possesses a tertiary carbon atom bonded to an amino group, a hydroxymethyl group, and two deuterated methyl groups.

| Property | Value | Source |

| CAS Number | 51805-95-9 | [2][3] |

| Molecular Formula | C₄H₅D₆NO | [4][5] |

| Molecular Weight | 95.17 g/mol | [4][5] |

| Synonyms | 2-Amino-2-(methyl-d3)-1-propan-3,3,3-d3-ol, 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | [2] |

| Appearance | White Semi-Solid | [4] |

| Melting Point | 83-86 °C | |

| Storage | 2-8 °C |

The strategic placement of deuterium on the methyl groups is key to its utility. This substitution does not significantly alter the compound's polarity or its fundamental chemical reactivity due to the similar electronic properties of protium and deuterium. However, the increased mass is a critical feature for its application as an internal standard in mass spectrometry.

Caption: 2D representation of the this compound molecular structure.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in readily available literature. However, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of its non-deuterated and other deuterated analogs. A common industrial synthesis of 2-Amino-2-methyl-1-propanol involves the condensation of 2-nitropropane with formaldehyde, followed by the reduction of the nitro group.[6] A similar strategy can be employed for the d6 analog, starting with deuterated precursors.

A likely synthetic pathway involves the following key steps:

-

Synthesis of a Deuterated Nitroalkane: This would likely start from a readily available deuterated starting material such as acetone-d6.

-

Condensation with a Deuterated Aldehyde: The deuterated nitroalkane would then be reacted with a deuterated formaldehyde equivalent.

-

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the primary amine, yielding this compound.

One reported synthetic route starts from Alanine-3,3,3-d3, 2-(methyl-d3)-, methyl ester, hydrochloride (1:1), though a detailed, step-by-step protocol is not publicly available.[2]

Sources

Deuterated 2-Amino-2-methylpropanol uses in research

An In-depth Technical Guide to the Research Applications of Deuterated 2-Amino-2-methylpropanol

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the multifaceted research applications of deuterated 2-amino-2-methylpropanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, methodologies, and advanced applications of this stable isotope-labeled compound. We will explore its pivotal role as an internal standard in bioanalysis, its utility in metabolic and pharmacokinetic studies, and its synthesis, all grounded in scientific integrity and practical insights.

The Foundational Advantage: Isotopic Labeling with Deuterium

The strategic substitution of hydrogen with its stable isotope, deuterium (²H or D), is a powerful technique in pharmaceutical and bioanalytical research.[1] This subtle alteration in mass does not significantly change the chemical properties of a molecule but provides a distinct analytical signature.[2] The core advantage lies in the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic reactions in which C-H bond cleavage is the rate-determining step.[1] This principle is leveraged to enhance the metabolic stability of drugs and to trace their metabolic fate.[1][3]

2-Amino-2-methylpropanol (AMP) is a versatile organic compound with a primary amine and a primary alcohol functional group.[4] It finds widespread use as a pH buffer, a neutralizing agent in cosmetics, and a building block in the synthesis of pharmaceuticals and other complex molecules.[4][5][6][7] Given its relevance, the deuterated form of AMP serves as an invaluable tool for precise and accurate research.

Gold Standard in Bioanalysis: Deuterated 2-Amino-2-methylpropanol as an Internal Standard

In the realm of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accuracy and precision.[8][9][10][11][12] Deuterated 2-amino-2-methylpropanol is an ideal internal standard for the quantification of its non-deuterated counterpart in complex biological matrices like plasma, urine, or tissue homogenates.

The underlying principle is that a deuterated internal standard is chemically identical to the analyte of interest.[8] Consequently, it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[10][13] This co-elution and similar ionization response effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument variability.[8][9][11]

Experimental Protocol: Quantification of 2-Amino-2-methylpropanol in Human Plasma using a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of 2-amino-2-methylpropanol in human plasma.

1. Preparation of Standards and Quality Controls:

-

Prepare a stock solution of 2-amino-2-methylpropanol and its deuterated analog (e.g., 2-amino-2-methyl-1-propanol-d11) in methanol.

-

Serially dilute the 2-amino-2-methylpropanol stock solution with drug-free human plasma to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the deuterated internal standard working solution (e.g., at 500 ng/mL).

-

Vortex briefly to mix.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-Amino-2-methylpropanol: Precursor ion (m/z) -> Product ion (m/z)

-

Deuterated 2-Amino-2-methylpropanol: Precursor ion (m/z) -> Product ion (m/z) (The exact m/z values would be determined during method development).

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Visualization of the Bioanalytical Workflow

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Elucidating Biological Fate: Applications in ADME Studies

Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (ADME) research.[14][15][16][] By introducing a deuterated version of a compound into a biological system, researchers can unequivocally track its journey and fate.[14]

Studies on the non-deuterated form of 2-amino-2-methylpropanol in rats have shown that it is rapidly absorbed and primarily excreted unchanged in the urine.[18][19][20] However, these studies often rely on radiolabeling (e.g., with ¹⁴C), which, while effective, can pose challenges related to safety and disposal.[18] The use of a deuterated analog offers a safer alternative, particularly for studies in humans.[14]

A key application of deuterated 2-amino-2-methylpropanol is in "metabolite shifting" experiments. By comparing the mass spectra of biological samples from subjects dosed with a 1:1 mixture of the deuterated and non-deuterated compound, metabolites can be readily identified by their characteristic doublet peaks, separated by the mass difference of the incorporated deuterium atoms. This allows for the confident identification of even minor metabolic pathways that might otherwise be obscured by endogenous interferences.

Conceptual Workflow for an In Vivo Pharmacokinetic Study

Caption: General workflow for an in vivo pharmacokinetic study using a deuterated tracer.

Synthesis of Deuterated 2-Amino-2-methylpropanol

The availability of high-purity deuterated compounds is essential for their application in research. A common route for the synthesis of highly deuterated 2-amino-2-methyl-1-propanol (specifically, the d11 isotopologue) involves a multi-step process starting from commercially available deuterated materials.[21]

Synthetic Pathway Overview

The synthesis is based on the established industrial process for the non-deuterated analog.[21] It involves the condensation of a perdeuterated nitroalkane with deuterated formaldehyde, followed by the reduction of the nitro group to an amine.[21]

Caption: Proposed synthetic workflow for 2-Amino-2-methyl-1-propanol-d11.[21]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Nitropropane-d7

-

This intermediate is typically prepared from acetone-d6 through processes like ammoxidation.[21]

Step 2: Synthesis of Paraformaldehyde-d2

-

This can be prepared from deuterated starting materials such as methylene-d2 bromide.[21]

Step 3: Condensation Reaction

-

2-Nitropropane-d7 is reacted with paraformaldehyde-d2 in the presence of a base catalyst to form the nitro alcohol intermediate.[21]

Step 4: Reduction and H/D Exchange

-

The nitro group of the intermediate is reduced to a primary amine using a catalyst (e.g., palladium on carbon) under a deuterium gas (D₂) atmosphere.[21]

-

To ensure complete deuteration of the hydroxyl and amine protons, the crude product is subjected to one or more cycles of dissolution in deuterium oxide (D₂O) followed by removal of the D₂O under reduced pressure.[21]

Step 5: Purification

-

The final product, 2-amino-2-methyl-1-propanol-d11, is purified by distillation under reduced pressure.[21]

Quantitative Data for Synthesis

| Compound | Formula | Molecular Weight ( g/mol ) | Deuterium Incorporation |

| Acetone-d6 | C₃D₆O | 64.12 | 6 |

| 2-Nitropropane-d7 | C₃D₇NO₂ | 96.13 | 7 |

| Paraformaldehyde-d2 | (CD₂O)n | (32.04)n | 2 per unit |

| 2-Amino-2-methyl-1-propanol-d11 | C₄D₁₁NO | 100.21 | 11 |

| Data synthesized from available chemical information.[21] |

Further Research Horizons

Beyond its established roles, deuterated 2-amino-2-methylpropanol holds potential in other specialized research areas:

-

Deuterated Buffers in NMR Spectroscopy: As 2-amino-2-methylpropanol is used to prepare buffer solutions,[22][23][24][25] its deuterated form can be used in NMR studies of biomolecules where proton signals from the buffer would interfere with the signals of interest.

-

Mechanistic Studies: In reactions where 2-amino-2-methylpropanol acts as a reactant or catalyst, the use of a deuterated version can help elucidate reaction mechanisms through the study of kinetic isotope effects.[1]

Conclusion

Deuterated 2-amino-2-methylpropanol is a powerful and versatile tool in modern scientific research. Its primary application as an internal standard in LC-MS bioanalysis ensures the accuracy and reliability of quantitative data, a critical aspect of drug development and clinical studies. Furthermore, its use as a stable isotope tracer provides a safe and effective means to investigate the metabolic fate and pharmacokinetic properties of its non-deuterated analog and other related compounds. The well-defined synthetic routes for its preparation make it an accessible and indispensable resource for researchers striving for precision and depth in their scientific inquiries.

References

- An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies - Benchchem. [Online].

- Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design - PubMed. [Online].

- Isotopic labeling of metabolites in drug discovery applications - PubMed. [Online].

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Online].

- An In-depth Technical Guide to the Synthesis and Preparation of 2-Amino-2-methyl-1-propanol-d11 - Benchchem. [Online].

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Online].

- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. [Online].

- Deuterated internal standards and bioanalysis by AptoChem. [Online].

- A Comparative Guide to the Quantification of 2-Amino-2-methyl-1-propanol in Pharmaceutical Formulations - Benchchem. [Online].

- Isotopic Labeling of Metabolites in Drug Discovery Applications - ResearchGate. [Online].

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Online].

- Stable Isotope Labeling - BOC Sciences. [Online].

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide - Benchchem. [Online].

- Applications of Deuterated Compounds in Pharmaceutical Research and Development - Benchchem. [Online].

- Deuterium substitution improves therapeutic and metabolic profiles of medicines. [Online].

- Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design | Request PDF - ResearchGate. [Online].

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. [Online].

- SPOTLIGHT on Deuteromics™: - Metabolic Solutions. [Online].

- 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration - OSHA. [Online].

- (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Online].

- News - 2-Amino-2-methyl-1-propanol - PTG Advanced Catalysts Co., Ltd. [Online].

- Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. [Online].

- Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development - Benchchem. [Online].

- 2-amino-2-methyl 1-propanol | Drug Information, Uses, Side Effects, Chemistry. [Online].

- Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - NIH. [Online].

- 2-Amino-2-methyl-1-propanol synthesis - ChemicalBook. [Online].

- 2 Amino 2 Methyl 1 Propanol Market Report | Global Forecast From 2025 To 2033 - Dataintelo. [Online].

- Amino- 2- Methyl- 1- Propanol for buffer solutions A0838. [Online].

- Yue, K.T., Mulford, D.J. and Russell, P.J. (1970) The metabolism of 2-amino-2-methylpropanol in young rats. Arch. Biochem. Biophys. 136(1): 47-53.

- Applications of 2-Amino-2-methyl-1-propanol - ChemicalBook. [Online].

- Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under - White Rose Research Online. [Online].

- 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. [Online].

- 2-Amino-2-Methyl-1-Propanol for buffer solutions - Sasi Laboratory. [Online].

- 2-Amino-2-methyl-1-propanol: Uses and Toxicity - ChemicalBook. [Online].

- 2-Amino-2-methyl-1-propanol | Buffer - MedchemExpress.com. [Online].

- Buy 2-Amino-2-methyl-1-propanol-d 11 97 atom D, 98 (CP) Isotope - Sigma-Aldrich. [Online].

- 2-Amino-2-Methyl-1-Propanol for buffer solutions - ITW Reagents. [Online].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Applications of 2-Amino-2-methyl-1-propanol_Chemicalbook [chemicalbook.com]

- 5. News - 2-Amino-2-methyl-1-propanol [ptgchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dataintelo.com [dataintelo.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 18. Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2-amino-2-methyl 1-propanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. catrosa.ru [catrosa.ru]

- 23. Fluorazole China Best Manufacturer & Supplier-Over 30 Years Fungicide Expertise [ar-reagent.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. 2-Amino-2-Methyl-1-Propanol for buffer solutions [itwreagents.com]

Introduction: Understanding the Isotope-Labeled Compound

An In-depth Technical Guide to the Safe Handling of 2-Amino-2-methylpropanol-d6

This compound (CAS No. 51805-95-9) is the deuterated form of 2-Amino-2-methylpropanol (AMP, CAS No. 124-68-5).[1] In drug development and metabolic research, deuterium-labeled compounds serve as invaluable tools, primarily as internal standards for mass spectrometry-based quantification or to investigate metabolic pathways. The substitution of six hydrogen atoms with deuterium results in a molecular weight increase, allowing for clear differentiation from the endogenous or unlabeled analogue, without significantly altering the chemical reactivity.

From a safety and handling perspective, the toxicological and chemical properties of an isotope-labeled compound are considered to be fundamentally identical to its non-labeled counterpart. Therefore, this guide is grounded in the comprehensive safety data established for 2-Amino-2-methylpropanol, providing researchers with the necessary framework to handle the deuterated version with the highest degree of safety and scientific integrity. This document synthesizes data from multiple safety data sheets (SDS) and chemical databases to offer a field-proven guide for laboratory professionals.

Section 1: Hazard Identification and Proactive Risk Assessment

The cornerstone of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. 2-Amino-2-methylpropanol is classified under the Globally Harmonized System (GHS) with several key hazards that demand respect and appropriate control measures.[2]

GHS Classification and Core Hazards

The primary hazards associated with this compound are summarized below. The alkaline nature of the amine group and its physical properties are the root causes of these classifications.

| Hazard Class | GHS Category | Hazard Statement | Rationale and Implication |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] | The compound is alkaline (pH of a 1% aqueous solution is 11.3), which can disrupt the skin's acid mantle, leading to irritation upon contact.[3] Prolonged or repeated exposure can cause dermatitis. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2] | Due to its high alkalinity, contact with the eyes can cause severe irritation and potentially irreversible corneal damage. This is the most acute risk associated with direct exposure. |

| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] | The compound is water-soluble and can persist in the environment, posing a risk to aquatic ecosystems.[5] This dictates strict disposal protocols. |

| Flammable Liquids | Category 4 | Combustible liquid[6] | With a flash point between 68°C and 80°C, the liquid is not flammable at standard room temperature but can be ignited if heated, presenting a fire risk.[5][7] |

Proactive Risk Assessment Workflow

Before any new protocol involving this compound is initiated, a systematic risk assessment is mandatory. This process is not merely a bureaucratic step; it is a critical scientific exercise to ensure that all potential exposure routes are identified and mitigated. The workflow below illustrates a self-validating system for risk mitigation.

Caption: Laboratory Risk Assessment Workflow for Chemical Handling.

Section 2: Exposure Control and Personal Protection

Mitigating the hazards identified above relies on a multi-layered approach known as the "Hierarchy of Controls." This principle prioritizes engineering solutions over personal protective equipment (PPE), as they provide more reliable, passive protection.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For this compound, the following are critical:

-

Chemical Fume Hood: All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors, which, while not highly volatile, can still be inhaled, and protects against splashes of the corrosive liquid.[8]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted, maintaining low ambient concentrations.[9]

-

Eyewash Stations and Safety Showers: Given the severe risk to eyes, an ANSI-compliant eyewash station must be located within a 10-second travel distance of the workstation.[8] A safety shower is also mandatory.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the user and the chemical. The selection of appropriate PPE must be deliberate and based on the specific tasks being performed.

| PPE Category | Specification and Rationale |

| Eye/Face Protection | Chemical safety goggles are mandatory at all times.[8] If there is a significant splash risk (e.g., transferring large volumes), a full-face shield should be worn over the safety goggles.[2] |

| Hand Protection | Handle with gloves inspected prior to use.[2] Nitrile or neoprene gloves are suitable for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's resistance data. Always wash hands after removing gloves. |

| Skin and Body Protection | A flame-retardant laboratory coat is required. When handling larger quantities, a chemically resistant apron should be worn. Ensure legs and feet are fully covered; open-toed shoes are prohibited. |

| Respiratory Protection | Under normal conditions within a fume hood, respiratory protection is not required. However, if engineering controls fail or during a large spill response where vapors or aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][9] |

The following decision-making workflow helps in selecting the appropriate level of PPE.

Caption: PPE Selection Logic Based on Experimental Task.

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols for handling and storage is critical to prevent accidents.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Retrieval: Transport the chemical container in a secondary, shatter-proof container from the storage location to the fume hood.

-

Dispensing: If solid, use a spatula or scoop to weigh the material. Avoid creating dust.[2] If liquid, pour carefully to avoid splashing. Keep the container opening away from your breathing zone.

-

Solution Preparation: When dissolving, add the compound slowly to the solvent (e.g., water). The process may be exothermic.

-

Post-Handling: Tightly seal the primary container.[5] Clean all equipment used. Wipe down the work surface in the fume hood.

-

Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container. Remove lab coat and goggles last. Wash hands thoroughly with soap and water.[4]

Storage and Incompatibility

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

-

Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5] Keep away from heat, sparks, and open flames.[8] The storage area should be designated for corrosive and combustible materials.

-

Incompatible Materials: Segregate this compound from the following:

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response can significantly reduce the severity of the outcome.

First Aid for Exposures

Immediate action is paramount. All laboratory personnel must be familiar with these procedures.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist. This is a medical emergency. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, get medical advice.[4] |

| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[8] |

| Ingestion | Do NOT induce vomiting. [6][8] Rinse the mouth thoroughly with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water.[8] Seek immediate medical attention.[4] |

Spill Response Protocol

-

Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and call emergency services.

-

Control: Remove all sources of ignition.[8]

-

Contain: Use a spill kit with an appropriate absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Clean: Wearing appropriate PPE, cover the spill with absorbent. Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[11]

-

Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[5]

Caption: Emergency Response Workflow for a Chemical Spill.

Section 5: Relevant Physical and Chemical Properties

Understanding these properties is crucial for safe handling and experimental design. Data is for the non-deuterated parent compound.

| Property | Value | Significance for Safety |

| Molecular Formula | C₄H₅D₆NO[7] | Isotope-labeled version of C₄H₁₁NO |

| Molecular Weight | 95.17 g/mol [7] | Higher than the non-deuterated version (89.14 g/mol ) |

| Appearance | White semi-solid or clear liquid[1][12] | Can exist in two phases at/near room temperature. |

| Melting Point | 24 - 32 °C / 75 - 90 °F[3] | May be solid in cooler labs; may require gentle warming. |

| Boiling Point | ~165 °C / 329 °F[3] | Low volatility at room temperature, but vapor pressure increases with heat. |

| Flash Point | ~80 °C / 176 °F (closed cup)[3][5] | Combustible. Vapors can form explosive mixtures with air if heated above this temperature. |

| Water Solubility | Miscible[3] | Spills can easily enter waterways. Soluble in many polar solvents. |

| pH | 11.3 (1% aqueous solution)[3] | Highly alkaline; basis for its corrosive/irritant properties. |

| Vapor Density | 3.08 (air = 1)[13] | Vapors are heavier than air and can accumulate in low-lying areas. |

Section 6: Disposal and Environmental Considerations

Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[5]

-

Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[5] Collect in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Environmental Hazard: This chemical is classified as harmful to aquatic life with long-lasting effects.[2][4] Under no circumstances should this chemical or its containers be emptied into drains or released into the environment.[13] Its water solubility makes it mobile in aquatic systems.[5]

Conclusion

This compound is a valuable research tool that can be used safely when its hazards are understood and respected. Its primary risks—severe eye damage, skin irritation, and combustibility—are entirely manageable through the consistent application of the hierarchy of controls. By prioritizing engineering solutions like fume hoods, utilizing correct PPE, and adhering to strict handling and emergency protocols, researchers can protect themselves, their colleagues, and the environment. A culture of safety, built on proactive risk assessment and thorough training, is the ultimate guarantor of scientific progress and personal well-being in the laboratory.

References

-

This compound . (2025). Chemsrc. [Link]

-

2-AMINO-2-METHYL-PROPANOL Extra Pure MSDS . (2016). Loba Chemie. [Link]

-

Safety Data Sheet: 2-amino-2-methylpropanol . Carl ROTH. [Link]

-

Material Safety Data Sheet . Cole-Parmer. [Link]

-

2-Amino-2-methyl-1-propanol . PubChem. [Link]

-

Safety Data Sheet: 2-amino-2-methylpropanol . Carl ROTH. [Link]

-

This compound . Pharmaffiliates. [Link]

-

Robust Summaries & Test Plan: 2-amino-2-methylpropanol . US EPA. [Link]

-

Maritime Safety Data Sheet . Arcopol. [Link]

-

2-AMINO-2-METHYLPROPANOL . OSHA. [Link]

-

2-Amino-2-methylpropanol . GESTIS Substance Database. [Link]

-

Safety Data Sheet . (2009). Fisher Scientific. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound | CAS#:51805-95-9 | Chemsrc [chemsrc.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration [osha.gov]

- 13. carlroth.com [carlroth.com]

Navigating the Isotopic Landscape: A Technical Guide to the Stability and Storage of 2-Amino-2-methylpropanol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methylpropanol-d6 is a deuterated form of the organic compound 2-Amino-2-methylpropanol (AMP), a versatile chemical used in the preparation of buffer solutions, as a component in pharmaceuticals like ambuphylline and pamabrom, and in cosmetics. The strategic replacement of six hydrogen atoms with deuterium, a stable, non-radioactive isotope, can significantly alter a compound's metabolic fate.[1][2] This modification, leveraging the kinetic isotope effect, often leads to an improved pharmacokinetic profile by slowing down metabolic processes involving carbon-hydrogen bond cleavage.[1] While generally possessing low toxicity, the unique physicochemical properties of deuterated compounds necessitate a thorough understanding of their stability and proper storage to maintain their isotopic and chemical purity.[1] This guide provides a comprehensive overview of the stability and storage considerations for this compound, tailored for laboratory and drug development settings.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of both the deuterated and non-deuterated forms of 2-Amino-2-methylpropanol is crucial for predicting its behavior and stability.

| Property | 2-Amino-2-methylpropanol | This compound |

| Molecular Formula | C₄H₁₁NO | C₄H₅D₆NO |

| Molecular Weight | 89.14 g/mol [3] | 95.17 g/mol [4] |

| Appearance | Clear, colorless liquid or crystalline mass[5] | White solid[6] |

| Melting Point | 24-28 °C[7] | 83-86 °C[4][6] |

| Boiling Point | 165 °C[7] | Not available |

| Flash Point | 153-172 °F (67-78 °C)[3][8] | 68 °C[4] |

| Storage Temperature | Below +30°C[7] | 2-8°C (Refrigerator)[4][6] |

The notable difference in melting points highlights the impact of deuteration on the compound's physical state at room temperature. While the non-deuterated form is a liquid or low-melting solid, the d6 variant is a solid, which can influence handling procedures.

Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of reactive chemicals. Understanding its degradation pathways is critical for preventing loss of the compound and maintaining its isotopic purity.

Thermal Degradation

Oxidative Degradation

In the presence of oxygen, especially at elevated temperatures, 2-Amino-2-methylpropanol can undergo oxidative degradation.[9] Atmospheric degradation is primarily initiated by hydroxyl (OH) radicals through hydrogen abstraction, leading to the formation of aldehydes and imines.[9][11] Studies on the non-deuterated compound have identified 2-amino-2-methylpropanal as a major gas-phase product.[11][12] For deuterated compounds, it is crucial to prevent such reactions to preserve the deuterium labels.

Hydrogen-Deuterium (H-D) Exchange

A primary concern for deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange with protic solvents or atmospheric moisture.[13] This can lead to isotopic dilution and a loss of the desired deuteration level. The amino and hydroxyl groups in this compound are susceptible to H-D exchange. Therefore, minimizing contact with moisture and protic solvents is paramount.

Incompatible Materials

2-Amino-2-methylpropanol is incompatible with several classes of chemicals. These incompatibilities should be considered when handling and storing the deuterated analogue. Incompatible materials include:

-

Strong oxidizing agents[7]

-

Acids[14]

-

Isocyanates[7]

-

Halogenated organics[7]

-

Peroxides[7]

-

Phenols (acidic)[7]

-

Epoxides[7]

-

Anhydrides[7]

-

Acid halides[7]

Recommended Storage and Handling Protocols

Proper storage and handling are essential for maintaining the chemical and isotopic integrity of this compound.

Storage Conditions

Core Principle: Store in a cool, dry, and inert environment.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator)[4][6] | To minimize thermal degradation and maintain the solid state of the compound. |

| Atmosphere | Under an inert atmosphere (e.g., dry nitrogen or argon)[1][13] | To prevent oxidative degradation and H-D exchange with atmospheric moisture. |

| Container | Tightly sealed containers[15] | To prevent exposure to air and moisture. |

| Light Exposure | Store in a dark place or use amber vials. | To prevent potential light-induced degradation, a general precaution for many organic compounds. |

| Environment | Well-ventilated area away from incompatible materials.[1][15] | To ensure safety and prevent accidental reactions. |

Handling Procedures

Core Principle: Minimize exposure to atmospheric moisture and incompatible chemicals.

A meticulous approach to handling is necessary to preserve the quality of this compound.

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before opening, allow the container of this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere: Whenever possible, handle the compound under a dry, inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon in a fume hood.[1]

-

Dispensing: Open the container and promptly weigh the desired amount of the solid. Minimize the time the container is open to the atmosphere.

-

Dissolution: If preparing a solution, use anhydrous, deuterated solvents to prevent H-D exchange.[13]

-

Sealing: After dispensing, flush the container with an inert gas before tightly resealing.

-

Storage: Promptly return the sealed container to the recommended storage condition of 2-8°C.[4][6]

Safety Precautions

While deuterated compounds are generally not radioactive, they retain the chemical reactivity and potential hazards of their non-deuterated counterparts.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][15]

-

Ventilation: Handle in a well-ventilated area or a certified chemical fume hood, especially when dealing with powders or volatile solutions.[1][15]

-

Spill Management: Have a spill kit with appropriate absorbent materials readily available. In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS).[1]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[15]

Conclusion

The stability and proper storage of this compound are paramount to its successful application in research and drug development. By understanding its chemical properties, potential degradation pathways, and adhering to stringent storage and handling protocols, researchers can ensure the isotopic and chemical integrity of this valuable compound. A proactive approach to minimizing exposure to heat, light, moisture, and incompatible materials will safeguard the quality of this compound, enabling its effective use in advancing scientific endeavors.

References

- BenchChem. (2025).

- Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL.

- ChemicalBook. 2-Amino-2-methyl-1-propanol | 124-68-5.

- Occupational Safety and Health Administr

- PubChem. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807.

- CAMEO Chemicals - NOAA. 2-AMINO-2-METHYL-1-PROPANOL.

- Chemsrc. This compound | CAS#:51805-95-9.

- Loba Chemie. (2016, April 20). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS.

- BenchChem.

- ChemicalBook. This compound | 51805-95-9.

- Sigma-Aldrich. (2025, July 3).

- Spectrum Chemical. (2022, October 25).

- Benchchem.

- National Institutes of Health (NIH).

- National Institutes of Health (NIH). (2025, May 23).

- Salamandra.

- Simson Pharma Limited. (2025, May 29).

- White Rose Research Online. (2021, September 22).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. salamandra.net [salamandra.net]

- 3. 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration [osha.gov]

- 4. This compound | CAS#:51805-95-9 | Chemsrc [chemsrc.com]

- 5. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 51805-95-9 [amp.chemicalbook.com]

- 7. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]

- 8. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]

Methodological & Application

Application Note: Quantification of Small Amino Alcohols in Human Plasma using 2-Amino-2-methylpropanol-d6 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of small, polar amino alcohols in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol leverages 2-Amino-2-methylpropanol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy, precision, and reliability. This method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving amino alcohol-based compounds. We will detail the scientific rationale for the use of a deuterated internal standard, a step-by-step protocol for sample preparation, optimized LC-MS/MS parameters, and expected performance characteristics.

Introduction: The Critical Role of Internal Standards in Bioanalysis

Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability, including sample loss during preparation, matrix effects, and fluctuations in instrument response.[1] Matrix effects, caused by co-eluting endogenous components from complex biological samples like plasma, can lead to ion suppression or enhancement, significantly impacting the accuracy of quantification.[1]

To mitigate these challenges, the use of an internal standard is essential. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies.[1] Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard in quantitative LC-MS/MS.[2][3] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly throughout the entire analytical process, from extraction to detection.[2][3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

This compound is a deuterated analog of 2-Amino-2-methylpropanol, a small polar amino alcohol. Its structural similarity to other small amino alcohols makes it an excellent internal standard for their quantification in complex matrices.

Scientific Rationale and Experimental Design

The core of this method lies in the principle of isotope dilution mass spectrometry. A known concentration of this compound is spiked into all samples, calibrators, and quality controls at the beginning of the sample preparation process. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratiometric approach effectively normalizes for variations, leading to highly reproducible and accurate results.[4]

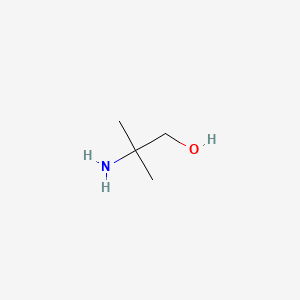

Physicochemical Properties of Analyte and Internal Standard

| Property | 2-Amino-2-methylpropanol | This compound |

| Molecular Formula | C₄H₁₁NO | C₄H₅D₆NO |

| Molecular Weight | 89.14 g/mol [5] | 95.17 g/mol [6] |

| Structure |  |  |

| CAS Number | 124-68-5[5] | 51805-95-9[6] |

Workflow Overview

The entire analytical process can be visualized as a streamlined workflow designed for accuracy and efficiency.

Caption: High-level workflow for the quantification of amino alcohols.

Detailed Experimental Protocol

Materials and Reagents

-

Analytes: Small amino alcohol of interest

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

-

Biological Matrix: Human plasma (K₂-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[2][3][4]

-

Thaw: Thaw plasma samples, calibration standards, and quality controls on ice.

-

Aliquot: Pipette 100 µL of each sample into a clean microcentrifuge tube.

-

Spike: Add 10 µL of the this compound internal standard working solution to each tube.

-

Precipitate: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Incubate: Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.

Caption: Step-by-step protein precipitation protocol.

LC-MS/MS Conditions

For the analysis of small, polar compounds like amino alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique.[6][7] HILIC provides excellent retention and separation for compounds that are poorly retained on traditional reversed-phase columns.[6][7]

Liquid Chromatography

| Parameter | Setting |

| LC System | High-performance liquid chromatography system |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry

| Parameter | Setting |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 120°C |

| Desolvation Temp. | 350°C |

| Capillary Voltage | 1.0 kV |

MRM Transitions

The selection of appropriate precursor and product ions is critical for the sensitivity and selectivity of the method. Based on the mass spectrum of 2-Amino-2-methylpropanol, the protonated molecule [M+H]⁺ is the most abundant precursor ion.[5] The primary fragmentation pathway involves the loss of water (H₂O) or ammonia (NH₃).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Amino-2-methylpropanol | 90.1 | 72.1 | 15 |

| This compound | 96.1 | 78.1 | 15 |

| (Example Analyte) | [M+H]⁺ | Fragment Ion | Optimized |

Note: The collision energy should be optimized for the specific instrument being used. The proposed transition for the d6 internal standard assumes a similar fragmentation pattern to the unlabeled compound.

Method Validation and Performance

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.

-

Linearity and Range: The method should be linear over a defined concentration range with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).

-

Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability in the biological matrix under various storage conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of small amino alcohols in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard, coupled with a robust sample preparation technique and optimized LC-MS/MS conditions, ensures high-quality, reliable, and reproducible data. This method is a valuable tool for researchers, scientists, and drug development professionals working in areas requiring accurate bioanalysis of polar compounds.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

-

Chemsrc. (2025, August 25). This compound. Available at: [Link]

-

Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(5), 913-920. Available at: [Link]

-

Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Available at: [Link]

-

NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. Available at: [Link]

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]

- 5. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. 2-Amino-2-methyl-1-propanol(124-68-5) MS [m.chemicalbook.com]

Application Note: Probing Sphingolipid Metabolism with 2-Amino-2-methylpropanol-d6

A Novel Metabolic Tracer for High-Resolution Mass Spectrometry

Introduction: The Principle of Isotopic Labeling in Sphingolipid Research

Metabolic labeling is a powerful technique that allows researchers to trace the dynamic processes of biosynthesis, trafficking, and turnover of molecules within living systems.[1][2] By introducing molecules containing stable isotopes (e.g., ²H, ¹³C, ¹⁵N), scientists can follow the fate of these "heavy" precursors as they are incorporated into downstream metabolites.[3][4] Subsequent analysis by mass spectrometry (MS) can distinguish between the pre-existing ("light") and newly synthesized ("heavy") pools of a given biomolecule, providing a temporal window into metabolic flux.[5]

Sphingolipids are a critical class of lipids that function as both structural components of cell membranes and as signaling molecules regulating processes like apoptosis, cell proliferation, and differentiation.[6][7][8] The central hub of sphingolipid metabolism is ceramide, which is synthesized in the endoplasmic reticulum by a family of six ceramide synthase (CerS) enzymes.[6][7][8] These enzymes catalyze the N-acylation of a sphingoid long-chain base, typically sphinganine.[6][9]

This application note describes a novel methodology for tracing the de novo sphingolipid synthesis pathway using 2-Amino-2-methylpropanol-d6 (A2MP-d6) , a deuterated analog of a small amino alcohol. We propose that A2MP-d6 can act as an unconventional substrate for ceramide synthases, leading to its incorporation into a new class of tracer lipids. This approach offers a unique tool for investigating CerS activity and sphingolipid metabolism in various cellular models.

Mechanism of Action: A2MP-d6 as a Sphinganine Analog

The catalytic activity of ceramide synthases involves the N-acylation of the primary amine on a sphingoid base.[7][9] While these enzymes exhibit high specificity for the length of the fatty acyl-CoA substrate, their binding pocket for the sphingoid base can accommodate structural analogs.[6][10][11] This is evidenced by the inhibitory action of sphingosine-like molecules such as FTY720 (Fingolimod).[10][12][13]

We hypothesize that 2-Amino-2-methylpropanol, due to its primary amino alcohol structure, can act as a simplified mimic of sphinganine. Although it lacks the long hydrocarbon tail of a canonical sphingoid base, its core reactive group—the primary amine—can position itself within the CerS active site for nucleophilic attack on the acyl-enzyme intermediate.[6] Recent structural elucidation of human CerS6 has revealed a defined binding pocket for the amino alcohol moiety of the long-chain base, which could plausibly accommodate a smaller substrate like A2MP.[6]

Once inside the cell, A2MP-d6 is recognized by CerS and becomes N-acylated with various fatty acyl-CoAs, forming a series of deuterated N-acyl-2-amino-2-methylpropanol lipids. The six deuterium atoms on the methyl groups provide a distinct and stable isotopic signature, allowing for clear differentiation from endogenous lipids during mass spectrometry analysis.

Proposed Metabolic Incorporation Pathway

The following diagram illustrates the proposed mechanism by which A2MP-d6 is incorporated into novel tracer lipids via the action of ceramide synthases.

Caption: Proposed pathway for A2MP-d6 incorporation by Ceramide Synthase.

Experimental Design and Protocols

This section outlines a comprehensive protocol for metabolic labeling of cultured mammalian cells with A2MP-d6, followed by metabolite extraction and preparation for LC-MS/MS analysis.

Part 1: Cell Culture and Metabolic Labeling

Rationale: The optimal concentration of A2MP-d6 and labeling duration are critical parameters that must be empirically determined for each cell line to maximize incorporation without inducing cytotoxicity. A titration experiment is the first essential step.

Materials:

-

This compound (A2MP-d6)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Mammalian cells (e.g., HEK293, HeLa, HCT-116)

-

Multi-well cell culture plates (e.g., 6-well or 12-well)

Protocol:

-

Prepare A2MP-d6 Stock Solution: Dissolve A2MP-d6 in sterile DMSO to create a 100 mM stock solution. Store at -20°C.

-

Scientist's Note: DMSO is used to ensure the solubility of the tracer. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

-

-

Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

-

Labeling Medium Preparation: On the day of the experiment, thaw the A2MP-d6 stock solution. Prepare a series of labeling media by diluting the stock solution into fresh, pre-warmed complete culture medium.

-

Titration Experiment: Recommended starting concentrations are 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.

-

Controls: Include a "vehicle control" (medium with an equivalent amount of DMSO) and an "unlabeled control" (medium with no additions).

-

-

Metabolic Labeling: Aspirate the old medium from the cells and gently wash once with sterile Phosphate-Buffered Saline (PBS). Add the prepared labeling media to the respective wells.

-

Incubation: Return the cells to the incubator (37°C, 5% CO₂) for a desired period. A time course of 6, 12, and 24 hours is recommended for initial experiments.

-

Trustworthiness Check: It is crucial to monitor cell morphology and viability during incubation, especially at higher concentrations of A2MP-d6. A simple viability assay (e.g., Trypan Blue exclusion) should be performed post-labeling.

-

Part 2: Metabolite Extraction

Rationale: A robust lipid extraction is necessary to efficiently recover both polar and nonpolar lipids from the cells. The Bligh-Dyer method (or a modification thereof) is a gold standard for total lipid extraction.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol (MeOH), HPLC-grade, ice-cold

-

Chloroform (CHCl₃), HPLC-grade

-

Deionized water

-

Centrifuge capable of 4°C operation

Protocol:

-

Harvesting: Place the culture plate on ice. Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS to quench metabolic activity and remove residual tracer.

-

Cell Lysis & Extraction: Add 1 mL of ice-cold Methanol to each well of a 6-well plate. Scrape the cells using a cell scraper and transfer the cell suspension to a glass tube.

-

Phase Separation: Add 2 mL of Chloroform to the tube. Vortex vigorously for 1 minute. Add 0.8 mL of deionized water. Vortex again for 1 minute.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein disk at the interface.

-

Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

-

Drying: Dry the extracted lipids under a gentle stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

Experimental Workflow Overview

Caption: General workflow for A2MP-d6 metabolic labeling and analysis.

Data Analysis by LC-MS/MS

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing complex lipid mixtures.[4] It provides chromatographic separation of lipid species and high-resolution mass analysis for confident identification and quantification.

-

Sample Preparation: Reconstitute the dried lipid film in a suitable solvent for reverse-phase chromatography, such as Methanol/Chloroform (9:1 v/v).

-

Chromatography: Separate the lipid extract using a C18 reverse-phase HPLC column. This separates lipids based on their hydrophobicity, which is primarily determined by their acyl chain length and degree of saturation.

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The N-acyl-A2MP-d6 lipids are expected to form protonated molecules [M+H]⁺.

-

Full Scan (MS1): Acquire full scan spectra to identify the masses of all eluting ions. The presence of the d6-label will result in a mass shift of +6.0376 Da compared to any potential unlabeled endogenous analog.

-

Tandem MS (MS2): Perform data-dependent fragmentation on the putative labeled lipid peaks. The fragmentation pattern will confirm the structure, typically showing a neutral loss of the acylated A2MP-d6 headgroup or characteristic fragments of the fatty acid chain.

-

Expected Data and Interpretation

The key to data analysis is the identification of ion pairs separated by the mass of the six deuterium atoms. For example, if A2MP is N-acylated by palmitic acid (C16:0), the resulting tracer lipid will have a specific mass. The power of the d6 label is that it creates a unique isotopic signature that is easily distinguishable from the natural isotopic abundance (M+1, M+2 peaks) of endogenous lipids.

| Parameter | Description |

| Tracer | This compound (A2MP-d6) |

| Formula | C₄H₅D₆NO |

| Monoisotopic Mass | 95.1218 Da |

| Incorporation Site | Sphingoid base position in ceramide-like lipids |

| Analytical Platform | High-Resolution LC-MS/MS (e.g., Q-TOF, Orbitrap) |

| Expected Mass Shift | +6.0376 Da relative to an unlabeled analog |

Calculating Incorporation: The relative abundance of the labeled lipid (Peak Area of [M+6+H]⁺) compared to its endogenous counterpart, if any, or as a fraction of the total lipid class, can be used to determine the rate of de novo synthesis under specific experimental conditions.

Conclusion and Future Applications

The use of this compound represents a novel and promising strategy for tracing sphingolipid metabolism. This approach leverages the substrate promiscuity of ceramide synthases to generate unique, easily detectable tracer molecules. By providing a direct readout of CerS activity in living cells, this method can be applied to:

-

Drug Discovery: Screen for novel inhibitors or activators of specific ceramide synthase isoforms.

-

Disease Modeling: Investigate dysregulation of sphingolipid metabolism in models of cancer, neurodegeneration, and metabolic diseases like diabetes.[6]

-

Fundamental Biology: Elucidate the regulation of ceramide synthesis in response to various cellular stimuli and stressors.

This application note provides the foundational principles and a detailed protocol to enable researchers to explore the utility of A2MP-d6 as a powerful new tool in the field of lipidomics.

References

-

Pascoa, T. C., et al. (2023). Structural basis of the mechanism and inhibition of a human ceramide synthase. Nature. Available at: [Link]

-

Mullen, T. D., Hannun, Y. A., & Obeid, L. M. (2012). Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochemical Journal, 441(3), 789-802. Available at: [Link]

-

Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry, 283(9), 5677-5684. Available at: [Link]

-